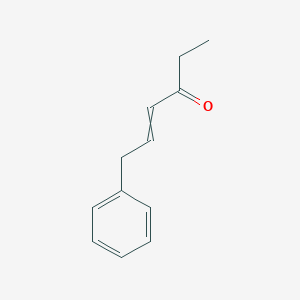![molecular formula C14H13NO3 B14700559 4-[(4-methoxyphenyl)amino]benzoic Acid CAS No. 23105-37-5](/img/structure/B14700559.png)
4-[(4-methoxyphenyl)amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methoxyphenyl)amino]benzoic Acid: is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methoxyphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)amino]benzoic Acid typically involves the reaction of 4-methoxyaniline with 4-iodobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(4-methoxyphenyl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(4-methoxyphenyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-methoxyphenyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Para-aminobenzoic Acid (PABA): Similar in structure but lacks the methoxy group.
4-Methoxybenzoic Acid: Similar but does not have the amino group.
4-Aminobenzoic Acid: Similar but lacks the methoxy group.
Uniqueness: 4-[(4-methoxyphenyl)amino]benzoic Acid is unique due to the presence of both the methoxy and amino groups on the aromatic ring
Eigenschaften
CAS-Nummer |
23105-37-5 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-6-12(7-9-13)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI-Schlüssel |
BIARCVIEBIHXON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


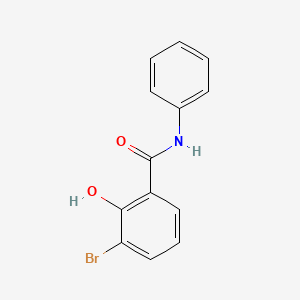


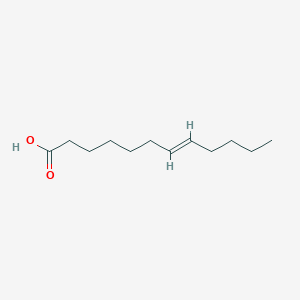
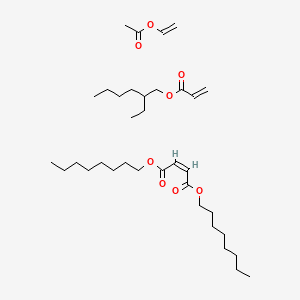
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)


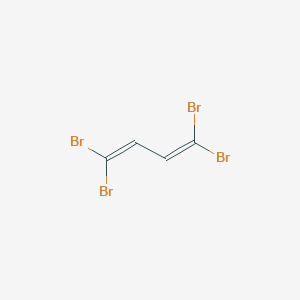
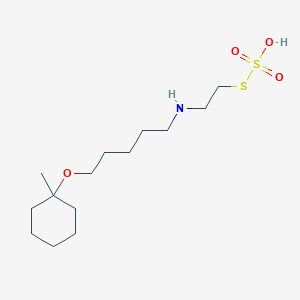
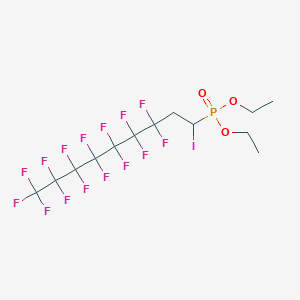
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)

